molecular formula C7H10N2OS B1608647 N-(2-aminoethyl)thiophene-2-carboxamide CAS No. 58827-15-9

N-(2-aminoethyl)thiophene-2-carboxamide

Cat. No. B1608647
CAS RN: 58827-15-9
M. Wt: 170.23 g/mol
InChI Key: HKAFVQQLGBEDEZ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C7H10N2OS . It has a molecular weight of 170.23 . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of N-(2-aminoethyl)thiophene-2-carboxamide consists of a thiophene ring attached to a carboxamide group with an aminoethyl substituent . The compound has three hydrogen bond acceptors, three hydrogen bond donors, and three freely rotating bonds .


Physical And Chemical Properties Analysis

N-(2-aminoethyl)thiophene-2-carboxamide has a density of 1.2±0.1 g/cm³, a boiling point of 396.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 193.6±22.3 °C . The compound has a molar refractivity of 46.4±0.3 cm³, a polar surface area of 83 Ų, a polarizability of 18.4±0.5 10^-24 cm³, a surface tension of 50.9±3.0 dyne/cm, and a molar volume of 139.4±3.0 cm³ .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including N-(2-aminoethyl)thiophene-2-carboxamide , have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural analogs of thiophene are being explored to develop advanced compounds with enhanced biological effects .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action may involve the modulation of inflammatory pathways, providing relief from conditions such as arthritis .

Mechanism of Action

Target of Action

The primary target of N-(2-aminoethyl)thiophene-2-carboxamide is the transient receptor potential melastatin-8 (TRPM8) channel . This channel is a cold receptor, and its activation leads to various physiological responses .

Mode of Action

N-(2-aminoethyl)thiophene-2-carboxamide acts as a selective and potent antagonist of the TRPM8 channel . It blocks the cold-induced and TRPM8-agonist-induced activation of TRPM8 channels, including those on primary sensory neurons .

Biochemical Pathways

It is known that the compound’s action on the trpm8 channel can attenuate autonomic and behavioral cold defenses, and decrease deep body temperature .

Pharmacokinetics

Studies suggest that intravenous administration of the compound is more effective in decreasing body temperature in rats than intrathecal or intracerebroventricular administration, indicating a peripheral action .

Result of Action

The blockade of the TRPM8 channel by N-(2-aminoethyl)thiophene-2-carboxamide results in a decrease in deep body temperature . It also attenuates cold-induced c-Fos expression in the lateral parabrachial nucleus, suggesting an action within the cutaneous cooling neural pathway to thermoeffectors .

Action Environment

The hypothermic action of N-(2-aminoethyl)thiophene-2-carboxamide requires both a successful delivery of the compound to the skin (high cutaneous perfusion) and the activation of cutaneous TRPM8 channels (by cold) . Therefore, environmental factors such as ambient temperature can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-(2-aminoethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAFVQQLGBEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405238
Record name N-(2-aminoethyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)thiophene-2-carboxamide

CAS RN

58827-15-9
Record name N-(2-aminoethyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl thiophene-2-carboxylate (12.0 g.) and ethylenediamine (15.4 ml.) was heated at 95°-100° C. for 48 hours. Excess ethylenediamine was removed under reduced pressure and the residue was dissolved in water (150 ml.). The insoluble material [bis(carboxamide)derivative] was removed by filtration. Evaporation of the filtrate gave a residue which was dissolved in toluene (50 ml.). The mixture was evaporated to give N-(2-aminoethyl)-thiophene-2-carboxamide as an oil (12.0 g.) essentially pure by TLC (Rf 0.90; SiO2 : 10% v/v methanol in chloroform as eluant) which was used without purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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